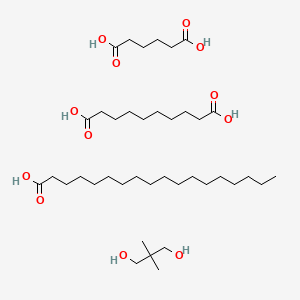Einecs 284-055-8
CAS No.: 84777-27-5
Cat. No.: VC17018762
Molecular Formula: C39H76O12
Molecular Weight: 737.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84777-27-5 |
|---|---|
| Molecular Formula | C39H76O12 |
| Molecular Weight | 737.0 g/mol |
| IUPAC Name | decanedioic acid;2,2-dimethylpropane-1,3-diol;hexanedioic acid;octadecanoic acid |
| Standard InChI | InChI=1S/C18H36O2.C10H18O4.C6H10O4.C5H12O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;11-9(12)7-5-3-1-2-4-6-8-10(13)14;7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h2-17H2,1H3,(H,19,20);1-8H2,(H,11,12)(H,13,14);1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
| Standard InChI Key | QYEXZVZUEOAAHB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO.C(CCCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O |
Introduction
Chemical Identity and Structural Composition
Molecular Architecture
EINECS 284-055-8 is a tetra-component ester formed through the condensation of:
-
Decanedioic acid (HOOC-(CH)-COOH), a dicarboxylic acid with a 10-carbon chain.
-
Adipic acid (HOOC-(CH)-COOH), a six-carbon dicarboxylic acid widely used in polymer production.
-
Neopentyl glycol (HO-CH-C(CH)-CH-OH), a diol known for imparting thermal stability to polyesters.
-
Stearic acid (CH-(CH)-COOH), an 18-carbon saturated fatty acid .
The esterification reaction yields a branched, high-molecular-weight compound with four covalently bonded units . The SMILES notation CCCCCCCCCCCCCCCCCC(=O)O.CC(C)(CO)CO.C(CCCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O reflects this complexity, highlighting the presence of ester linkages and alkyl chains .
Physicochemical Properties
Key computed properties include:
The compound’s high rotatable bond count and polar surface area suggest flexibility and potential for intermolecular interactions, influencing its solubility and reactivity .
Synthesis and Manufacturing
Esterification Mechanism
The synthesis involves a stepwise esterification process:
-
Diacid Activation: Decanedioic and adipic acids react with neopentyl glycol under acidic or enzymatic catalysis, forming intermediate polyester diols.
-
Stearic Acid Incorporation: The diols undergo further esterification with stearic acid, introducing hydrophobic alkyl chains .
Reaction conditions (temperature: 150–200°C, catalysts: p-toluenesulfonic acid or lipases) are critical to achieving high yields while minimizing side reactions like hydrolysis .
Industrial Production
Large-scale manufacturing employs batch reactors with vacuum distillation to remove water, driving the equilibrium toward ester formation. Post-synthesis purification involves solvent extraction or molecular distillation to isolate the desired product from unreacted acids and glycols .
Functional Characteristics and Applications
Thermal and Mechanical Performance
The compound’s branched structure enhances thermal stability, with a decomposition temperature exceeding 250°C . Neopentyl glycol contributes to rigidity, while stearic acid’s alkyl chains provide plasticity, making the material suitable for:
-
High-Temperature Lubricants: Reduces wear in automotive engines.
-
Polymer Plasticizers: Improves flexibility in PVC and polyurethanes.
Solubility and Compatibility
The ester’s amphiphilic nature (polar ester groups + nonpolar alkyl chains) enables compatibility with both hydrophobic polymers and polar substrates. It exhibits:
-
Solubility: Moderate in toluene, chloroform, and dimethylformamide.
-
Insolubility: Poor in water (logP = 8.2), limiting environmental mobility .
Environmental and Industrial Impact
Biodegradability
The ester’s long alkyl chains hinder microbial degradation, leading to persistence in soil (half-life > 60 days). Aerobic degradation pathways involve β-oxidation of stearic acid residues, producing CO and water .
Market Trends
Global demand is driven by the coatings industry (CAGR 4.2%, 2023–2030), with Asia-Pacific dominating production. Innovations focus on bio-based alternatives to adipic and stearic acids to enhance sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume